Home > Products > Screening Compounds P63542 > 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide - 1797656-18-8

2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide

Catalog Number: EVT-3045333
CAS Number: 1797656-18-8
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-04455242 (2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)

    Compound Description: PF-04455242 is a novel κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KORs. PF-04455242 also demonstrates a ~20-fold reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. Studies indicate PF-04455242's potential for treating depression and addiction disorders. [, ]

    Relevance: While structurally distinct from 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide, PF-04455242 shares a crucial structural motif: the pyrrolidine ring. This shared feature suggests a potential exploration of both compounds within the scope of KOR-related research. Notably, PF-04455242's demonstrated biological activity in this area may offer insights for further investigations involving 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide. [, ]

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide

    Compound Description: This compound acts as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. Research shows its potential in treating obesity due to its high affinity for MCHr1, potent inhibition of MCH-mediated Ca2+ release, and good plasma and CNS exposure upon oral administration. []

    Relevance: The compound shares the pyrrolidine ring with 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide. This common structural feature links the two compounds despite their distinct primary targets. Notably, this shared motif could be a starting point for exploring potential cross-reactivity or shared pharmacophore features between the two compounds. []

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine)

    Compound Description: TG100435 is an orally active protein tyrosine kinase inhibitor that targets multiple kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. It exhibits promising anticancer activity in preclinical studies. A key aspect of TG100435 is its metabolism to the more potent N-oxide metabolite TG100855. [, , ]

TG100855 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

    Compound Description: TG100855 is the primary N-oxide metabolite of TG100435, demonstrating enhanced potency as a tyrosine kinase inhibitor compared to its parent compound. [, , ]

    Relevance: Although TG100855 possesses an oxidized pyrrolidine ring, it remains structurally related to 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide through the core pyrrolidine structure. This relationship underscores the potential influence of pyrrolidine modifications on biological activity, prompting further investigation into how alterations of this ring within 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide might affect its properties and behavior. [, , ]

Properties

CAS Number

1797656-18-8

Product Name

2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide

IUPAC Name

2-phenyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c22-16(12-14-6-2-1-3-7-14)19-13-15-8-9-18-17(20-15)21-10-4-5-11-21/h1-3,6-9H,4-5,10-13H2,(H,19,22)

InChI Key

UPSPSQDDFWOVCC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.